![molecular formula C17H21FN2O B3953037 1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B3953037.png)
1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine
説明
1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain, and inhibition of this enzyme leads to increased levels of GABA, resulting in anxiolytic, anticonvulsant, and sedative effects. CPP-115 has shown promise as a potential treatment for various neurological disorders, including epilepsy, anxiety, and addiction.
作用機序
1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, leading to increased inhibitory neurotransmission and resulting in anxiolytic, anticonvulsant, and sedative effects.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This results in anxiolytic, anticonvulsant, and sedative effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One advantage of 1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine is its selectivity for GABA-AT, which reduces the potential for off-target effects. This compound has also been shown to have good oral bioavailability, making it a suitable candidate for drug development. However, one limitation of this compound is its potential for hepatotoxicity, which may limit its clinical use.
将来の方向性
Future research on 1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine could focus on its potential as a treatment for various neurological disorders, including epilepsy, anxiety, and addiction. Studies could also investigate the potential for this compound to interact with other neurotransmitter systems, such as the dopamine and serotonin systems. In addition, future research could focus on developing analogs of this compound with improved selectivity and reduced toxicity.
科学的研究の応用
1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied in preclinical models and has shown efficacy in various neurological disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. This compound has also been shown to reduce anxiety-like behavior in rodent models of anxiety. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
cyclopenten-1-yl-[3-(4-fluoroanilino)piperidin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O/c18-14-7-9-15(10-8-14)19-16-6-3-11-20(12-16)17(21)13-4-1-2-5-13/h4,7-10,16,19H,1-3,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVLRXXVGJAHCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。